6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine is a heterocyclic compound that features both oxazole and pyrazine rings.
Vorbereitungsmethoden
The synthesis of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine typically involves cyclization reactions. One common method includes the reaction of 3-chloro-2-methylpyrazine with appropriate reagents to form the oxazole ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar chemical reactivity.
Pyrazine derivatives: Compounds with the pyrazine ring also show comparable biological activities and synthetic routes.
The uniqueness of this compound lies in its combined oxazole and pyrazine rings, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41230-55-1 |
---|---|
Molekularformel |
C6H4ClN3O |
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
6-chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3 |
InChI-Schlüssel |
LDPYCGYJKYNSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=NC(=CN=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.